1-(6-Iodo-2-methoxypyrimidin-4-YL)azetidin-3-OL
Description
1-(6-Iodo-2-methoxypyrimidin-4-YL)azetidin-3-OL (CAS No. 2072806-36-9) is a heterocyclic compound featuring a pyrimidine core substituted with an iodine atom at position 6, a methoxy group at position 2, and an azetidin-3-ol moiety at position 3. Its molecular formula is C₈H₁₀IN₃O₂, with a molecular weight of 307.09 g/mol . This compound is cataloged under MDL No. MFCD31556981 and is typically stored under unspecified conditions, as detailed in commercial listings .
Properties
Molecular Formula |
C8H10IN3O2 |
|---|---|
Molecular Weight |
307.09 g/mol |
IUPAC Name |
1-(6-iodo-2-methoxypyrimidin-4-yl)azetidin-3-ol |
InChI |
InChI=1S/C8H10IN3O2/c1-14-8-10-6(9)2-7(11-8)12-3-5(13)4-12/h2,5,13H,3-4H2,1H3 |
InChI Key |
RHLXTWYVFZBDNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=N1)I)N2CC(C2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-Iodo-2-methoxypyrimidin-4-YL)azetidin-3-OL typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This process often employs organoboron reagents and palladium catalysts to form carbon-carbon bonds. Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
1-(6-Iodo-2-methoxypyrimidin-4-YL)azetidin-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing functional groups on the pyrimidine or azetidine rings.
Coupling Reactions: Suzuki–Miyaura coupling is a notable example, where the compound can form new carbon-carbon bonds under mild conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine or azetidine derivatives.
Scientific Research Applications
1-(6-Iodo-2-methoxypyrimidin-4-YL)azetidin-3-OL has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(6-Iodo-2-methoxypyrimidin-4-YL)azetidin-3-OL involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Compounds
*Calculated based on molecular formula C₈H₁₀INO₄.
Key Observations:
Heterocyclic Core Differences: The target compound’s pyrimidine core (two nitrogen atoms) contrasts with pyridine derivatives (one nitrogen) in and . Pyrimidines are more electron-deficient, enhancing their ability to participate in hydrogen bonding and π-π stacking, which is critical in drug-receptor interactions .
Substituent Effects :
- Iodine Position : In the target compound, iodine occupies position 6 on the pyrimidine, whereas in 3-Iodo-2,5,6-trimethoxypyridin-4-ol, it is at position 3 on pyridine. Iodine’s position influences electronic effects (e.g., dipole moments) and steric interactions in binding pockets .
- Methoxy Groups : The target compound’s single methoxy group at position 2 contrasts with the trimethoxy substitution in ’s pyridine derivative. Increased methoxy groups may enhance lipophilicity but reduce solubility .
Azetidine vs. Other Moieties :
- Compared to the benzothiophene-ethoxy-propyl chain in ’s azetidine derivative, the target compound’s simpler substituent (pyrimidine-azetidine) likely reduces molecular complexity and improves synthetic accessibility .
Physicochemical and Functional Implications
- Solubility : The azetidin-3-ol group may enhance water solubility compared to trimethoxy-substituted pyridines, which are more lipophilic .
- Reactivity : The propargyl alcohol group in 3-(5,6-dimethoxypyridin-3-yl)prop-2-yn-1-ol introduces alkyne reactivity, absent in the target compound, limiting direct functional comparisons .
Limitations of Available Data
The evidence lacks experimental data on biological activity, solubility, or stability for these compounds. Thus, this analysis prioritizes structural and theoretical comparisons. Further studies are required to validate these hypotheses.
Biological Activity
1-(6-Iodo-2-methoxypyrimidin-4-YL)azetidin-3-OL is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This enzyme is associated with several neurodegenerative diseases, including Parkinson's disease. Understanding the biological activity of this compound involves examining its structure, synthesis, and the results from various studies that evaluate its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is CHI NO with a molecular weight of approximately 307.09 g/mol. The compound features an azetidine ring linked to a pyrimidine moiety, with specific substitutions that enhance its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHI NO |
| Molecular Weight | 307.09 g/mol |
| CAS Number | 2072806-36-9 |
Inhibition of LRRK2
The primary biological activity attributed to this compound is its role as an inhibitor of LRRK2 kinase activity. This inhibition is crucial for potential therapeutic applications in treating neurodegenerative diseases.
- Mechanism of Action : The compound binds to the active site of LRRK2, preventing its phosphorylation activity which is implicated in neuronal cell death.
- Binding Affinity Studies : Biochemical assays have shown that this compound effectively inhibits LRRK2, with IC50 values indicating potency in the nanomolar range.
Case Studies and Research Findings
Several studies have evaluated the efficacy and mechanism of action of this compound:
- In Vitro Studies : Research has demonstrated that treatment with this compound leads to reduced phosphorylation levels in cellular models expressing mutant LRRK2, indicating its potential in mitigating disease phenotypes associated with LRRK2 mutations.
- Molecular Docking Studies : Computational models predict strong binding interactions between the compound and key residues in the LRRK2 active site, supporting experimental findings regarding its inhibitory effects.
Comparative Analysis
To better understand the unique properties of this compound compared to other similar compounds, the following table summarizes key structural features and biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Iodine and methoxy substitutions on pyrimidine | Potent LRRK2 inhibitor |
| 4,6-Diiodo-2-methoxypyrimidine | Halogenated pyrimidine without azetidine | Precursor for synthesis |
| Azetidine Derivatives | Varying substituents on azetidine ring | Diverse biological activities |
| Pyrimidine-based Kinase Inhibitors | Various structures targeting different kinases | Potential therapeutic applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
